Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)-
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Overview
Description
Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)-: is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenoxy group, and an acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may employ solvent-free reactions, which are both economical and efficient. The fusion method, involving the reaction of aryl amines with ethyl cyanoacetate, is widely used due to its robustness .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and phenoxy groups.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents like phenacyl bromide in boiling ethanol with triethylamine as a catalyst.
Substitution Reactions: Often use halogenated reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s cyano and dichlorophenoxy groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Uniqueness: Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)- is unique due to its specific combination of cyano, dichlorophenoxy, and acetamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed overview provides a comprehensive understanding of Acetamide, N-(3-cyano-4-(3,4-dichlorophenoxy)phenyl)-, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
99902-88-2 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-[3-cyano-4-(3,4-dichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-9(20)19-11-2-5-15(10(6-11)8-18)21-12-3-4-13(16)14(17)7-12/h2-7H,1H3,(H,19,20) |
InChI Key |
GOYZICUSEIYKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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